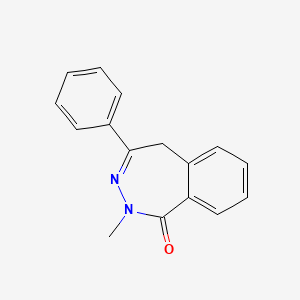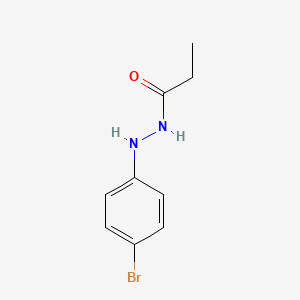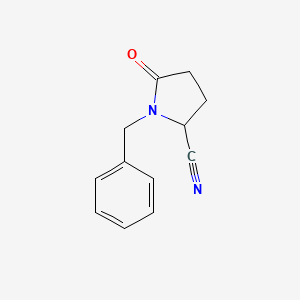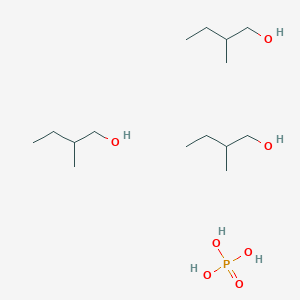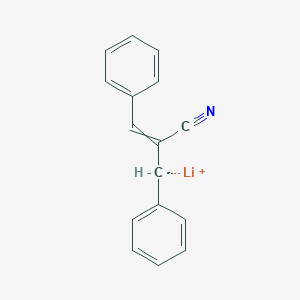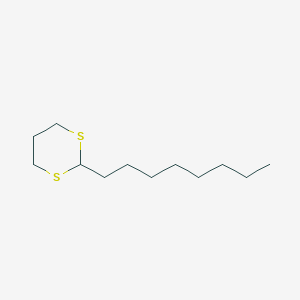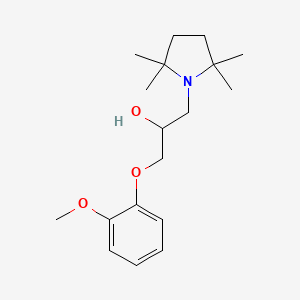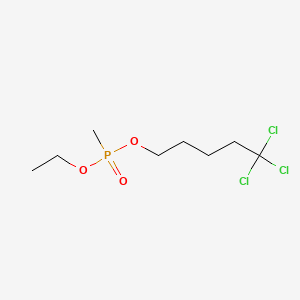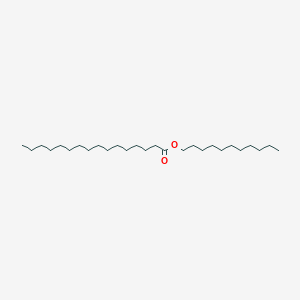![molecular formula C15H34O2SiSn B14672530 Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane CAS No. 51091-09-9](/img/structure/B14672530.png)
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of both silicon and tin atoms within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane typically involves the reaction of triethylsilane with a suitable precursor containing the 3-oxo-3-[(triethylstannyl)oxy]propyl group. The reaction conditions often require the use of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different organosilicon and organotin products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes and stannoxanes, while reduction can produce simpler organosilicon and organotin compounds.
科学研究应用
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon and organotin compounds.
Biology: The compound is studied for its potential use in biological imaging and as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutics.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane involves its interaction with molecular targets through its silicon and tin atoms. These interactions can lead to the formation of stable complexes with various biomolecules and inorganic substrates. The pathways involved in its mechanism of action include coordination chemistry and organometallic reactions, which facilitate its diverse applications.
相似化合物的比较
Similar Compounds
Trimethoxysilane: An organosilicon compound with similar applications in the production of silicone materials.
Triphenylsilane: Another organosilicon compound used as a reducing agent and in the synthesis of complex molecules.
Uniqueness
Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications that are not achievable with other similar compounds.
属性
CAS 编号 |
51091-09-9 |
|---|---|
分子式 |
C15H34O2SiSn |
分子量 |
393.22 g/mol |
IUPAC 名称 |
triethylstannyl 3-triethylsilylpropanoate |
InChI |
InChI=1S/C9H20O2Si.3C2H5.Sn/c1-4-12(5-2,6-3)8-7-9(10)11;3*1-2;/h4-8H2,1-3H3,(H,10,11);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
ISYSVJPJWXVEOF-UHFFFAOYSA-M |
规范 SMILES |
CC[Si](CC)(CC)CCC(=O)O[Sn](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


